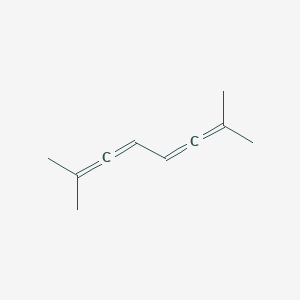
2,3,5,6-Octatetraene, 2,7-dimethyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,3,5,6-Octatetraene, 2,7-dimethyl- is an organic compound with the molecular formula C10H14 It is an alkatetraene, meaning it contains four double bonds within its carbon chain
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,3,5,6-Octatetraene, 2,7-dimethyl- typically involves the use of alkenes and alkynes as starting materials. One common method is the Wittig reaction, where a phosphonium ylide reacts with an aldehyde or ketone to form the desired alkatetraene. The reaction conditions often require a strong base, such as sodium hydride or potassium tert-butoxide, and an inert atmosphere to prevent oxidation.
Industrial Production Methods
Industrial production of 2,3,5,6-Octatetraene, 2,7-dimethyl- may involve large-scale Wittig reactions or other olefination techniques. The process is optimized for high yield and purity, often using continuous flow reactors to maintain consistent reaction conditions and minimize side reactions.
Análisis De Reacciones Químicas
Types of Reactions
2,3,5,6-Octatetraene, 2,7-dimethyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form epoxides or other oxygen-containing derivatives.
Reduction: Hydrogenation of the double bonds can yield saturated hydrocarbons.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the double bonds, leading to a variety of functionalized products.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and osmium tetroxide.
Reduction: Catalytic hydrogenation using palladium or platinum catalysts is typical.
Substitution: Halogenation can be achieved using bromine or chlorine, while nucleophilic substitutions may involve reagents like sodium methoxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield epoxides, while reduction typically produces alkanes. Substitution reactions can result in halogenated or alkylated derivatives.
Aplicaciones Científicas De Investigación
2,3,5,6-Octatetraene, 2,7-dimethyl- has several applications in scientific research:
Chemistry: It is used as a model compound to study the reactivity of conjugated dienes and polyenes.
Biology: The compound’s derivatives are investigated for their potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development, particularly for its ability to interact with biological targets.
Industry: It is used in the synthesis of advanced materials, such as polymers and nanomaterials, due to its unique electronic properties.
Mecanismo De Acción
The mechanism by which 2,3,5,6-Octatetraene, 2,7-dimethyl- exerts its effects involves interactions with molecular targets, such as enzymes and receptors. The compound’s conjugated double bonds allow it to participate in electron transfer reactions and form stable complexes with metal ions. These interactions can modulate biological pathways and lead to various physiological effects.
Comparación Con Compuestos Similares
Similar Compounds
Cyclooctatetraene: Another alkatetraene with a similar structure but different reactivity and applications.
1,3,5,7-Octatetraene: Lacks the methyl substitutions, resulting in different chemical properties.
2,4-Hexadiene: A shorter conjugated diene with distinct reactivity.
Uniqueness
2,3,5,6-Octatetraene, 2,7-dimethyl- is unique due to its specific substitution pattern, which influences its chemical reactivity and potential applications. The presence of methyl groups at positions 2 and 7 enhances its stability and alters its electronic properties compared to other alkatetraenes.
Propiedades
Número CAS |
3642-20-4 |
|---|---|
Fórmula molecular |
C10H14 |
Peso molecular |
134.22 g/mol |
InChI |
InChI=1S/C10H14/c1-9(2)7-5-6-8-10(3)4/h5-6H,1-4H3 |
Clave InChI |
BGGRAZDBASETCM-UHFFFAOYSA-N |
SMILES canónico |
CC(=C=CC=C=C(C)C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-{2-methyl-4-[(E)-(2-methylphenyl)diazenyl]phenyl}-2-(2,4,6-trimethylphenoxy)acetamide](/img/structure/B14139705.png)
![4-[(2Z)-2-benzylidenehydrazinyl]-1,2,5-oxadiazol-3-amine](/img/structure/B14139706.png)
![5-[(4-chlorophenoxy)methyl]-N-propylfuran-2-carboxamide](/img/structure/B14139714.png)
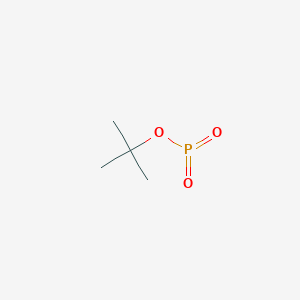
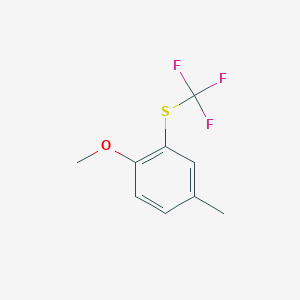
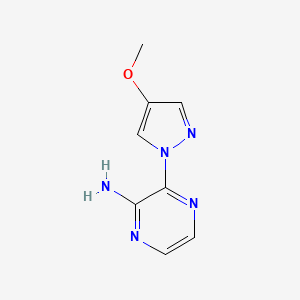
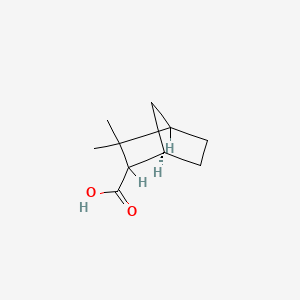
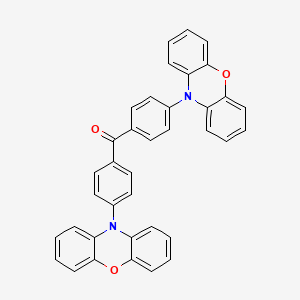
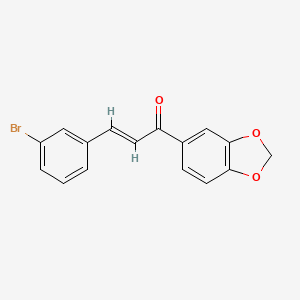
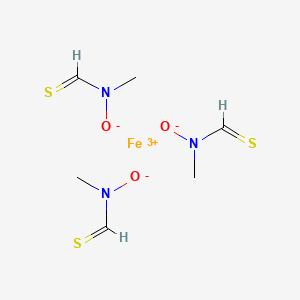
![4-(Octyloxy)phenyl 4-[(4-cyanophenyl)methoxy]benzoate](/img/structure/B14139766.png)


![N-[2,4-Dinitro-6-(trifluoromethyl)phenyl]-1-nitronaphthalen-2-amine](/img/structure/B14139786.png)
